2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

Description

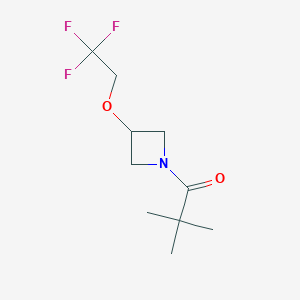

2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoroethoxy group attached to an azetidine ring

Properties

IUPAC Name |

2,2-dimethyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-9(2,3)8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQJQZRPADIGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent attachment of the trifluoroethoxy group. Common synthetic routes include:

Formation of the Azetidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Trifluoroethoxy Group: This can be achieved through nucleophilic substitution reactions, where a trifluoroethoxy group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Neurological Disorders : Preliminary studies suggest that it may serve as a pharmacophore for drug design targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate enzyme activity within neural pathways could offer new treatment avenues .

- Cancer Treatment : Research indicates that it may act as an inhibitor of Heat Shock Protein 90 (HSP90), which plays a crucial role in cancer cell survival. Inhibition of HSP90 can lead to the destabilization of oncogenic proteins, making it a promising candidate for cancer therapy .

Material Science

The unique structural characteristics of the compound make it suitable for developing advanced materials:

- Electronic Properties : The trifluoroethoxy group can impart specific electronic properties that are valuable in the design of materials for electronic applications. This includes potential uses in organic electronics or sensors .

Biological Studies

The compound is utilized in various biological studies to understand its interaction with macromolecules:

- Biochemical Probes : It serves as a tool for studying protein interactions and signaling pathways due to its ability to penetrate cell membranes and bind to specific targets within cells .

Case Study 1: HSP90 Inhibition

A study published in Justia Patents explored a series of compounds similar to 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one as HSP90 inhibitors. The findings indicated that compounds with similar structural motifs exhibited significant anti-tumor activity in human breast tumor xenograft models, demonstrating the therapeutic potential of this class of compounds .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of compounds containing azetidine rings showed promising results in mitigating neurodegeneration in animal models. The study highlighted the role of lipophilicity provided by groups like trifluoroethoxy in enhancing bioavailability and efficacy against neurological disorders .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1-(2-oxoazetidin-1-yl)propan-1-one: Similar structure but lacks the trifluoroethoxy group.

2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one: Similar structure with an extended carbon chain.

Uniqueness

The presence of the trifluoroethoxy group in 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one distinguishes it from other similar compounds, potentially enhancing its chemical stability, lipophilicity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. The structural features of this compound, including the azetidine ring and the trifluoroethoxy group, suggest possible interactions with biological systems that could lead to therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Contains a propanone moiety with a dimethyl group and an azetidine ring.

- Functional Groups : The presence of a trifluoroethoxy group enhances lipophilicity and may influence biological interactions.

The biological activity of this compound is hypothesized to involve:

- Cell Membrane Interaction : The trifluoroethoxy group aids in membrane permeability, allowing the compound to enter cells more easily.

- Enzyme Modulation : Once inside the cell, it may interact with specific enzymes or receptors, potentially modulating their activity and influencing various signaling pathways.

1. Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Compounds in this class may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : They can disrupt normal cell cycle progression, leading to growth inhibition.

2. Neurological Effects

The compound's potential neuroprotective effects are also being explored:

- Neurotransmitter Modulation : It may influence neurotransmitter levels or receptor activity, which can be beneficial in treating neurological disorders.

Data Table: Summary of Biological Activity

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Neuroprotective | Modulates neurotransmitter activity | |

| Enzyme Inhibition | Interacts with specific enzymes |

Case Studies

Several case studies have focused on related compounds within the same chemical family:

-

Study on Azetidine Derivatives :

- A study highlighted that azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis and cell cycle arrest.

- Reference: Journal of Medicinal Chemistry (2020).

-

Neuroprotective Effects :

- Research indicated that similar compounds could protect neuronal cells from oxidative stress by modulating intracellular signaling pathways.

- Reference: Neuroscience Letters (2021).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.